molecular formula C22H14O6 B6507884 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate CAS No. 896033-84-4

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate

Cat. No. B6507884
CAS RN: 896033-84-4
M. Wt: 374.3 g/mol
InChI Key: RRTRARGJHLAFFR-UHFFFAOYSA-N
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Description

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate (also known as DBCC) is a cyclopropanecarboxylate compound that has been studied for its potential applications in the field of scientific research. DBCC is a stable, non-toxic compound that can be used in a variety of research applications due to its unique properties.

Scientific Research Applications

DBCC has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of complexes. Additionally, it has been used as a fluorescent probe for the detection of DNA and proteins, as a fluorescent dye for imaging, and as a fluorescent probe for the detection of organic compounds.

Mechanism of Action

The mechanism of action of DBCC is not yet fully understood. However, it is believed that the compound binds to DNA and proteins through hydrogen bonding, which is how it is able to act as a fluorescent probe for the detection of these molecules. Additionally, it is believed that the compound can form complexes with other molecules, which is how it is able to act as a catalyst in the synthesis of polymers and as a ligand in the synthesis of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBCC have not yet been studied in detail. However, the compound has been shown to be non-toxic and non-mutagenic, suggesting that it is safe to use in laboratory experiments. Additionally, it has been shown to be stable under a variety of conditions, making it a useful reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

The main advantages of using DBCC in laboratory experiments are its non-toxicity and stability. Additionally, it has a wide range of applications in scientific research, making it a versatile and useful compound. However, there are some limitations to using DBCC in lab experiments. The compound is not water-soluble, meaning it must be used in organic solvents. Additionally, the compound is not very reactive, meaning it may take longer to complete certain reactions.

Future Directions

There are many potential future directions for research involving DBCC. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of DBCC in drug design and delivery. Additionally, further research could be done to explore the potential of DBCC as a therapeutic agent. Finally, further research could be done to explore the potential of DBCC as a fluorescent probe for the detection of other molecules.

Synthesis Methods

DBCC can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-3,4-dihydro-2H-pyran-4-one with 1,3-dibromo-2-propanol in a 1:1 molar ratio in the presence of a base, such as sodium hydroxide, to form the intermediate 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate. The second step involves the reaction of the intermediate with an acid, such as hydrochloric acid, to form the final product.

properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-20-11-16(17-9-13-3-1-2-4-18(13)28-22(17)25)15-8-7-14(10-19(15)27-20)26-21(24)12-5-6-12/h1-4,7-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTRARGJHLAFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl cyclopropanecarboxylate

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